5,6-Benzothiazoledicarboxylic acid, dimethyl ester
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Overview
Description
5,6-Benzothiazoledicarboxylic acid, dimethyl ester is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Benzothiazoledicarboxylic acid, dimethyl ester typically involves the esterification of 5,6-Benzothiazoledicarboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of silica-mediated monohydrolysis has also been explored for the selective production of monoesters .
Chemical Reactions Analysis
Types of Reactions
5,6-Benzothiazoledicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5,6-Benzothiazoledicarboxylic acid, dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of dyes, pigments, and as a precursor for various chemical reactions
Mechanism of Action
The mechanism of action of 5,6-Benzothiazoledicarboxylic acid, dimethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylbenzimidazole: A component of vitamin B12 with similar structural features.
2,5-Furandicarboxylic Acid: Another dicarboxylic acid ester with applications in polymer production.
Uniqueness
5,6-Benzothiazoledicarboxylic acid, dimethyl ester is unique due to its benzothiazole ring, which imparts specific chemical and biological properties. This structural feature makes it a valuable compound in various fields, particularly in medicinal chemistry and material science .
Properties
CAS No. |
185145-61-3 |
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Molecular Formula |
C11H9NO4S |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
dimethyl 1,3-benzothiazole-5,6-dicarboxylate |
InChI |
InChI=1S/C11H9NO4S/c1-15-10(13)6-3-8-9(17-5-12-8)4-7(6)11(14)16-2/h3-5H,1-2H3 |
InChI Key |
FSTYTUVOINDNGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1C(=O)OC)SC=N2 |
Origin of Product |
United States |
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